1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione
Description
Properties
IUPAC Name |
4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-6-4-8-3-1-2-5(8)7(10)11-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFEPGXIYXLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C2=CC=CN21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with oxazine precursors under specific conditions. For instance, the reaction of 3-aminocyclohex-2-en-1-ones with pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones in anhydrous chloroform can yield the desired compound . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazine derivatives.
Reduction: Reduction reactions can convert the oxazine ring into more reduced forms, potentially altering its reactivity.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione involves its interaction with molecular targets through its heterocyclic structure. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione with analogous heterocyclic derivatives, focusing on structural variations, synthetic routes, reactivity, and applications.
Table 1: Key Compounds for Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 2095409-32-6 | C₇H₅NO₃ | 151.12 | Pyrrolo-oxazine core, 1,3-dione |
| 7-Bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione | N/A | C₉H₁₀BrNO₂ | 244.09 | Bromine substituent at position 7 |
| (±)-4-Allyl-4-phenyltetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-1,3(4H)-dione | N/A | C₁₇H₁₇NO₃ | 283.33 | Allyl and phenyl substituents, fused [1,2-c][1,3] rings |
| 3-Hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-dione | N/A | C₁₀H₉NO₄ | 207.19 | Pyridine-fused oxazine, hydroxy group |
| Methyl 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate | N/A | C₁₀H₉NO₅ | 223.19 | Formyl and ester functional groups |
Structural and Functional Differences
Substituent Effects: 7-Bromo Derivative (C₉H₁₀BrNO₂): The bromine atom at position 7 increases molecular weight (244.09 vs. 151.12) and enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) compared to the parent compound .
Ring Fusion and Core Modifications: Pyridine-Fused Oxazine (C₁₀H₉NO₄): Replacing the pyrrole ring with pyridine increases aromaticity and thermal stability. The hydroxy group at position 3 enables hydrogen bonding, enhancing solubility in polar solvents . Formyl/Ester Derivatives (C₁₀H₉NO₅): Functional groups like formyl (–CHO) and ester (–COOCH₃) expand synthetic utility, enabling nucleophilic additions or hydrolyses .
Stability and Reactivity Trends
- Thermal Stability: Pyridine-fused derivatives (e.g., C₁₀H₉NO₄) exhibit higher thermal stability due to aromaticity, whereas allyl-substituted compounds (C₁₇H₁₇NO₃) may decompose at elevated temperatures due to steric strain .
- Hydrolytic Sensitivity: The hydroxy group in pyrido-oxazine derivatives (C₁₀H₉NO₄) increases susceptibility to acid-catalyzed ring-opening, unlike the parent compound, which is more stable under neutral conditions .
Biological Activity
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione is a heterocyclic compound notable for its unique fused ring system that combines pyrrole and oxazine structures. Its biological activity has garnered significant interest due to its potential applications in medicinal chemistry and materials science. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, as well as its interaction mechanisms with biological targets.
- Chemical Formula : C₇H₅NO₃
- Molecular Weight : 151.12 g/mol
- IUPAC Name : 4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways.
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Klebsiella pneumonia | Moderate | |
| Candida albicans | High |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promising results against several human cancer cell lines. For instance, it demonstrated cytotoxic effects on MCF-7 (breast cancer) and K-562 (leukemia) cell lines in vitro.
The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and π-π interactions. These interactions enable the compound to modulate various biochemical pathways by influencing enzyme activity and receptor binding.
Interaction Studies
Studies have indicated that the compound can form hydrogen bonds with amino acid residues in target proteins, leading to altered enzymatic functions. Additionally, π-π stacking interactions with nucleic acids may contribute to its anticancer effects by interfering with DNA replication.
Case Studies
Several case studies highlight the efficacy of this compound in drug development:
- Study on Anticancer Properties : A recent study evaluated the compound's effects on tumor growth in vivo using a xenograft model. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
- Antimicrobial Efficacy : In another study focusing on drug-resistant bacterial strains, this compound exhibited potent activity against strains resistant to conventional antibiotics.
Q & A
Q. Basic Research Focus
- NMR : H NMR identifies proton environments (e.g., oxazine protons at δ 4.2–5.0 ppm), while C NMR confirms carbonyl groups (δ 165–175 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm) and C-N (1250–1350 cm) bonds .
- Mass spectrometry : HRMS confirms molecular formulas (e.g., [M+H] for CHBrNO: 244.09) .
What are the implications of introducing halogen substituents (e.g., bromine) on the biological activity of pyrrolo[2,1-c][1,4]oxazine-diones?
Advanced Research Focus
Halogenation impacts both physicochemical and biological properties:
- Enhanced reactivity : Bromine at C7 increases electrophilicity, facilitating nucleophilic attack in DNA-binding assays .
- Cytotoxicity modulation : Bromo derivatives show improved activity in HT-29 colon cancer cells (IC < 1 µM) compared to non-halogenated analogs .
- Solubility trade-offs : Halogens may reduce aqueous solubility, necessitating formulation adjustments (e.g., PEGylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
